![molecular formula C15H19N5O4 B2379151 Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 878413-98-0](/img/structure/B2379151.png)

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

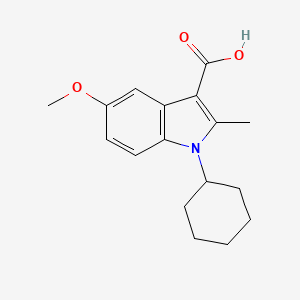

Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, also known as ETPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. ETPI is a purine analog that has been shown to inhibit the activity of several enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase.

Applications De Recherche Scientifique

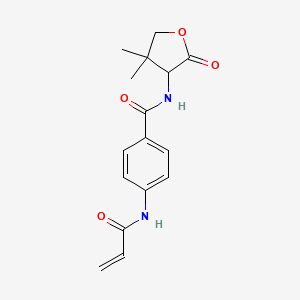

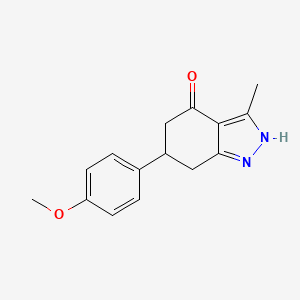

Synthesis and Biological Activity

- A study by Al-badrany et al. (2019) explored the synthesis of new compounds derived from 1H-imidazole and their antibacterial activity. These compounds were evaluated against common bacteria, demonstrating potential in developing novel antibacterial agents Synthesis of some new 1,3,4-oxadiazole compounds derived from 1H-imidazole and study their biological activity.

Structural and Property Analysis

- Research conducted by Banerjee et al. (2013) focused on the synthesis, structure, and properties of copper(II) complexes involving 1-ethyl-1H-imidazol-4-yl acetate. This study provides insights into the structural characterization and potential applications of these metal complexes Synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II).

Catalytic Reactions and Syntheses

- Kutasevich et al. (2019) reported on a reaction involving imidazole N-oxides and ethyl cyanoacetate, highlighting the catalytic role of aldehydes in the formation of specific acetates. This research sheds light on the mechanistic aspects of imidazole-based reactions Unexpected Aldehyde-Catalyzed Reaction of Imidazole N-Oxides with Ethyl Cyanoacetate.

Antitumor Applications

- Wang et al. (1994) discussed an alternative synthesis of the antitumor drug temozolomide, avoiding the use of hazardous materials. The study demonstrates the potential of ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate in developing safer synthetic routes for important pharmaceuticals Alternative syntheses of the antitumlur drug temozolomide avoiding the use of methyl isocyanate.

Antimicrobial Activities

- Sharma et al. (2004) synthesized a variety of compounds including ethyl 2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates and assessed their antimicrobial activities. This research provides valuable information for the development of new antimicrobial agents Synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones.

Propriétés

IUPAC Name |

ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-6-24-10(21)7-19-13(22)11-12(18(5)15(19)23)16-14-17(4)8(2)9(3)20(11)14/h6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJLQUQKYLDKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)

![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)